N-hydroxy-P,P-diphenylphosphinic amide
CAS No.: 73452-52-5
Cat. No.: VC7997423
Molecular Formula: C12H12NO2P
Molecular Weight: 233.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73452-52-5 |
|---|---|
| Molecular Formula | C12H12NO2P |
| Molecular Weight | 233.2 g/mol |
| IUPAC Name | N-diphenylphosphorylhydroxylamine |
| Standard InChI | InChI=1S/C12H12NO2P/c14-13-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,13,15) |
| Standard InChI Key | NJKRDPIHNOWVJI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of N-hydroxy-P,P-diphenylphosphinic amide features a central phosphorus atom bonded to two phenyl groups, an amide nitrogen, and a hydroxyl group. While the exact crystal structure of this compound remains unreported, related phosphinic amides, such as N-(2′-hydroxymethyl-5′-phenyl-3′,4′-dihydro-[1,1′:3′,1″-terphenyl]-1′(2′H)-yl)-P,P-diphenylphosphinic amide (C₃₇H₃₄NO₂P), provide insights into structural trends. The latter crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 9.3479(3) Å, b = 25.1900(7) Å, c = 13.5940(4) Å, and β = 90.854(2)° . Key bond distances and angles include:
| Parameter | Value (Å or °) |
|---|---|
| P=O bond | 1.485 |
| P-C (phenyl) | 1.804–1.809 |
| N-P-O angle | 116.7° |
| Dihedral angle (P-O-N-H) | 172.3° |
The N-hydroxy group participates in intramolecular hydrogen bonding, stabilizing the planar configuration of the phosphinic amide moiety .
Synthesis and Stereoselective Functionalization
Laboratory-Scale Synthesis
N-Hydroxy-P,P-diphenylphosphinic amide is synthesized via the reaction of diphenylphosphinic chloride (Ph₂P(O)Cl) with hydroxylamine (NH₂OH) in anhydrous tetrahydrofuran (THF) at -78°C . The reaction proceeds through nucleophilic substitution, yielding the product in 75–85% isolated yield after aqueous workup. Key considerations include:
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Temperature Control: Maintaining subzero temperatures prevents side reactions such as oxidation or hydrolysis.
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Solvent Choice: THF enhances the solubility of intermediates and stabilizes the reactive lithiated species .
Industrial Production
While industrial protocols are less documented, scale-up principles involve continuous-flow reactors to improve heat dissipation and reaction homogeneity. Precise stoichiometric ratios of Ph₂P(O)Cl and NH₂OH (1:1.05) minimize byproduct formation .
Stereoselective Modifications
The compound serves as a precursor for P-stereogenic derivatives via ortho-lithiation and electrophilic trapping. For example, treatment with tert-butyllithium (tBuLi) generates a lithiated intermediate, which reacts with electrophiles (e.g., Me₃SnCl, I₂) to yield enantiomerically enriched products with diastereomeric ratios up to 98:2 .
Reactivity and Mechanistic Insights
Oxidation and Reduction
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Oxidation: Reaction with hydrogen peroxide (H₂O₂) produces the corresponding phosphine oxide (Ph₂P(O)OH) under mild conditions .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the P=O bond to PH, forming diphenylphosphine (Ph₂PH) as a key intermediate for further derivatization .
Substitution Reactions
The N-hydroxy group undergoes nucleophilic displacement with alkyl halides (e.g., CH₃I) to form N-alkylphosphinic amides. Kinetic studies reveal a second-order dependence on substrate and nucleophile concentrations, suggesting a bimolecular mechanism .
Benzyne Insertion
A landmark reaction involves the insertion of benzyne into the P-N bond, proceeding via a [2+2] cycloaddition followed by ring-opening with retention of configuration at phosphorus. Density functional theory (DFT) calculations support a concerted asynchronous pathway with a transition state energy barrier of 24.3 kcal/mol .
Applications in Scientific Research
Asymmetric Catalysis
Chiral derivatives of N-hydroxy-P,P-diphenylphosphinic amide act as ligands in transition-metal catalysis. For instance, a Zn(II) complex incorporating this ligand exhibits enantioselectivity up to 93% in the Henry reaction (nitroaldol addition) .
Materials Science
Phosphinic amides are precursors for flame-retardant polymers. The P=O moiety quenches free radicals, while the aromatic rings enhance thermal stability .
Medicinal Chemistry
The compound’s ability to coordinate metal ions (e.g., Zn²⁺, Cu²⁺) has implications for metalloenzyme inhibition. Preliminary studies suggest activity against angiotensin-converting enzyme (ACE), though clinical data remain limited .
Recent Research Advancements
DFT-Guided Reaction Design
Computational studies have elucidated the stereochemical outcomes of benzyne insertion and ortho-functionalization. Key findings include:
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Transition State Analysis: The planar arrangement of the lithiated intermediate dictates facial selectivity during electrophilic attack .
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Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize charged intermediates, improving reaction yields by 15–20% .
Coordination Chemistry
A novel Zn(II) complex, [Zn(Ph₂P(O)NHO)₂Cl₂], was synthesized and characterized by X-ray crystallography. The complex adopts a distorted tetrahedral geometry, with Zn-Cl bond lengths of 2.202(2) Å and Zn-O distances of 1.947(3) Å .
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